molecular formula C8H5BrFN B1289064 2-(Bromomethyl)-5-fluorobenzonitrile CAS No. 217661-27-3

2-(Bromomethyl)-5-fluorobenzonitrile

Cat. No.: B1289064
CAS No.: 217661-27-3
M. Wt: 214.03 g/mol
InChI Key: SROUFENEQQOQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method includes the reaction of 5-fluorobenzonitrile with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group. The reaction can be carried out in solvents such as dichloromethane or chloroform, and the temperature is usually maintained at a controlled level to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(Azidomethyl)-5-fluorobenzonitrile, while electrophilic aromatic substitution with nitric acid can produce 2-(Bromomethyl)-5-fluoro-3-nitrobenzonitrile .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-fluorobenzonitrile is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and research fields .

Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUFENEQQOQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621523
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217661-27-3
Record name 2-(Bromomethyl)-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-fluoro-2-methylbenzonitrile (10.0 g, 74.0 mmol), N-bromosuccinimide (NBS, 13.2 g, 74.0 mmol), benzoyl peroxide (0.2 g, 0.82 mmol), and carbon tetrachloride (100 mL) was refluxed for 18 h. The reaction mixture was then cooled to room temperature and filtered through fritted glass. The solid in the funnel was washed with carbon tetrachloride (3×50 mL) and evaporated to dryness under vacuum to provide 16.1 g, 102% yield of product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
102%

Synthesis routes and methods II

Procedure details

N2 was passed through a mixture of 5-fluoro-2-methylbenzonitrile (28.51 g, 211 mmol), NBS (41.31 g, 232 mmol) and AIBN (2.5 g, 15 mmol) in CCl4 (845 mL) for 10 min after which the reaction was heated at reflux for 8 h. After standing at room temperature overnight, the reaction mixture was filtered and the filter cake washed with CCl4 (500 mL). The combined filtrate was evaporated to give a yellow oil. Flash chromatography (SiO2) using 5–25% ethyl acetate/Hexanes as eluent afforded the title compound (29.74 g, 66% yield) as a pale yellow oil. 1H NMR (500 MHz, CDCl3) δ: 7.55 (1H, dd, J=8.6, 5.2 Hz), 7.37 (1H, dd, J=7.9, 2.8 Hz), 7.32–7.28 (1H, m), 4.61 (2H, s).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.51 g
Type
reactant
Reaction Step One
Name
Quantity
41.31 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
845 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

A mixture of 5-fluoro-2-methylbenzonitrile (2.0 g, 0.015 mol), NBS (3.2 g, 0.018 mol) and benzoylperoxide (0.25 g) in carbontetrachloride (25.0 ml) was heated to reflux for 6 h, under argon atmosphere. The reaction mixture was cooled and filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography (5% EtOAc in hexane) to afford 2-(Bromomethyl)-5-fluorobenzonitrile (1.9 g, 60%) as a colorless liquid: 1H NMR (CDCl3/400 MHz) δ7.59 (m) 7.58 (m, 1H), 7.38 (m, 1H), and 7.25 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-5-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-5-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-5-fluorobenzonitrile
Reactant of Route 4
2-(Bromomethyl)-5-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-5-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-5-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.